molecular formula C16H30N2O3S B13402800 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate

Cat. No.: B13402800
M. Wt: 330.5 g/mol
InChI Key: QBEJVGDTWVICDE-UHFFFAOYSA-M
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Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in pharmacology and biochemistry. This article delves into the compound's biological properties, mechanisms of action, and applications, supported by relevant data and research findings.

  • Molecular Formula : C₁₆H₃₀N₂O₃S
  • Molecular Weight : Approximately 330.49 g/mol
  • Solubility : Soluble in water and organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its quaternary ammonium structure, which enhances its ability to disrupt microbial membranes.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Bacillus subtilis180 nM
Escherichia coliNotable inhibition observed

These findings suggest that the compound could be developed as a potential antimicrobial agent, especially in formulations targeting resistant strains.

The mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption : The compound's hydrophobic properties allow it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Cellular Interaction : It may influence cellular processes by interacting with membrane proteins or altering signaling pathways, although specific pathways remain to be elucidated.

Applications in Drug Development

The unique properties of this compound make it a candidate for various applications in drug development:

  • Surfactant and Emulsifier : Its ability to act as a surfactant enhances drug solubility and bioavailability, making it useful in pharmaceutical formulations.
  • Biochemical Assays : It serves as a reagent in proteomics research, aiding in the study of protein interactions and functions.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted on the antibacterial efficacy of the compound demonstrated significant inhibition against MRSA strains. The results indicated that formulations containing this compound had lower MIC values compared to traditional antibiotics, suggesting potential for use in treating resistant infections.
  • Formulation Development :
    In another study, researchers explored the use of this compound in topical formulations aimed at enhancing skin penetration of active ingredients. The findings showed improved absorption rates when combined with this compound.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
1-Methylpyridinium MesylateC₇H₉N₁O₃SSimpler structure; less hydrophobic
Benzyltrimethylammonium ChlorideC₁₈H₁₈ClNUsed as a surfactant; different activity profile
N,N-DimethyldodecylamineC₁₄H₃₃NAliphatic amine; different solubility

This compound stands out due to its balanced hydrophobic and hydrophilic properties, enhancing its applicability in both biochemical research and pharmaceutical formulations.

Properties

Molecular Formula

C16H30N2O3S

Molecular Weight

330.5 g/mol

IUPAC Name

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonate

InChI

InChI=1S/C15H27N2.CH4O3S/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;1-5(2,3)4/h9-12,14H,5-8,13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

QBEJVGDTWVICDE-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.CS(=O)(=O)[O-]

Origin of Product

United States

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